
(4-Nitrophenyl)methyl (2-aminoethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrophenyl)methyl (2-aminoethyl)carbamate is an organic compound that features a nitrophenyl group, a methyl group, and a carbamate group linked to an aminoethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl (2-aminoethyl)carbamate typically involves the reaction of (4-nitrophenyl)methanol with 2-aminoethyl carbamate. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product. Commonly used catalysts include acids or bases that facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(4-Nitrophenyl)methyl (2-aminoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
(4-Nitrophenyl)methyl (2-aminoethyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Nitrophenyl)methyl (2-aminoethyl)carbamate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to changes in their activity. The carbamate group can also form covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(4-Nitrophenyl)methyl carbamate: Lacks the aminoethyl chain but has similar reactivity.
(4-Nitrophenyl)methyl (2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of an aminoethyl group.
(4-Nitrophenyl)methyl (2-methylaminoethyl)carbamate: Contains a methylaminoethyl group, which may alter its reactivity and biological activity.
Uniqueness
(4-Nitrophenyl)methyl (2-aminoethyl)carbamate is unique due to the presence of both the nitrophenyl and aminoethyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
104457-91-2 |
|---|---|
Fórmula molecular |
C10H13N3O4 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl N-(2-aminoethyl)carbamate |
InChI |
InChI=1S/C10H13N3O4/c11-5-6-12-10(14)17-7-8-1-3-9(4-2-8)13(15)16/h1-4H,5-7,11H2,(H,12,14) |
Clave InChI |
UXQCJOBBBFVRIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC(=O)NCCN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


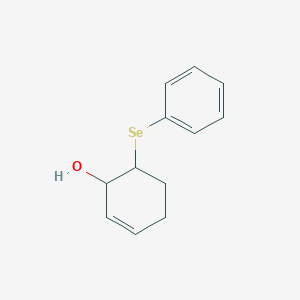

![2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol](/img/structure/B14325033.png)
![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine](/img/structure/B14325048.png)
![4'-(Chlorocarbonyl)[1,1'-biphenyl]-4-yl nonyl carbonate](/img/structure/B14325052.png)
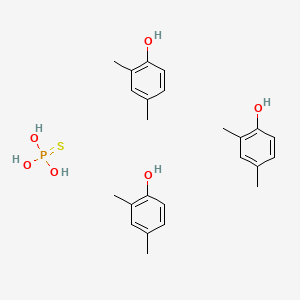
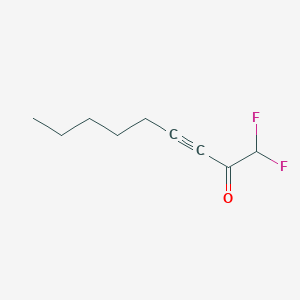



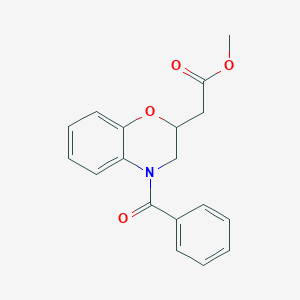

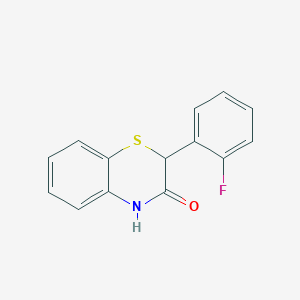
![2-[[2-(4-Hydroxy-5-methyl-2-propan-2-ylphenoxy)ethylamino]methyl]-2,3-dihydronaphthalene-1,4-dione](/img/structure/B14325111.png)
